5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Description
Historical Context and Discovery Timeline
The discovery and characterization of this compound emerged from the broader development of thrombopoietin receptor agonists in the late 1990s and early 2000s. The compound gained prominence as researchers at GlaxoSmithKline and Ligand Pharmaceuticals collaborated to develop novel therapeutic agents targeting thrombocytopenia, a condition characterized by abnormally low platelet counts. This research collaboration, which began in the mid-1990s, focused on identifying small molecule agonists of the thrombopoietin receptor following the discovery of thrombopoietin itself in 1994.
The systematic investigation of biphenyl carboxylic acid derivatives intensified during the early 2000s as pharmaceutical companies sought alternatives to recombinant thrombopoietin proteins, which had demonstrated significant immunogenicity issues in clinical trials. The first generation of recombinant human thrombopoietin molecules, including recombinant human thrombopoietin and pegylated recombinant human megakaryocyte growth and development factor, entered clinical trials in 1995 but were discontinued due to antibody formation against pegylated recombinant human megakaryocyte growth and development factor.
Research efforts then shifted toward developing second-generation thrombopoietin receptor agonists with improved safety profiles. During this period, structural analogs of biphenyl carboxylic acids, including this compound, were systematically synthesized and evaluated for their pharmacological properties. The compound was first formally characterized and assigned Chemical Abstracts Service number 376592-57-3, with its molecular structure confirmed through spectroscopic analysis and crystallographic studies.
Patent literature from the mid-2000s documents the synthesis and characterization of this compound as part of broader synthetic methodologies for preparing hydroxylated biphenyl derivatives. Chinese patent CN105801444A, published in 2016, describes synthetic methods for related amino-hydroxybiphenyl carboxylic acids, indicating the continued research interest in this chemical class. Similarly, patent CN105085287A, filed in 2014, details preparation methods for 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, demonstrating the ongoing development of synthetic approaches to these structurally related compounds.
The compound gained additional scientific attention when it was identified as "Eltrombopag Impurity 29," a process-related impurity formed during the synthesis of eltrombopag, which received breakthrough therapy designation from the United States Food and Drug Administration in February 2014. By 2017, the National Institutes of Health had established eltrombopag as a standard of care in aplastic anemia treatment, further emphasizing the importance of understanding and controlling related impurities such as this compound.
Significance in Organic Chemistry and Pharmaceutical Intermediates
The structural significance of this compound in organic chemistry stems from its unique combination of functional groups arranged on a biphenyl scaffold. The molecule features a carboxylic acid group at the 3-position of one phenyl ring, while the second phenyl ring bears a hydroxyl group at the 2'-position and a chlorine atom at the 5'-position. This specific substitution pattern creates a compound with distinctive electronic and steric properties that influence its reactivity and biological activity.
The molecular formula C₁₃H₉ClO₃ corresponds to a molecular weight of 248.66 grams per mole, with the compound exhibiting specific physicochemical properties that make it valuable in pharmaceutical intermediate synthesis. The presence of both electron-withdrawing (chloro and carboxyl) and electron-donating (hydroxyl) groups on the biphenyl system creates a unique electronic environment that affects the compound's chemical behavior and potential interactions with biological targets.
Research has demonstrated that biphenyl carboxylic acid derivatives, including this compound, play crucial roles in medicinal chemistry due to their ability to interact with various protein targets through multiple binding modes. The carboxylic acid functionality enables formation of hydrogen bonds and ionic interactions with basic amino acid residues in protein binding sites, while the hydroxyl group provides additional hydrogen bonding capabilities. The chlorine substituent contributes to the compound's lipophilicity and may participate in halogen bonding interactions with biological macromolecules.
In pharmaceutical synthesis, this compound serves as a key intermediate in the preparation of more complex therapeutic agents. Its role as a process-related impurity in eltrombopag synthesis highlights the importance of understanding its formation pathways and chemical properties. The compound can be formed through various synthetic routes, including direct halogenation of hydroxybiphenyl carboxylic acids or through multi-step synthetic sequences involving coupling reactions between appropriately substituted aromatic precursors.
The synthetic accessibility of this compound has been enhanced through development of improved preparation methods. Research has shown that the compound can be synthesized using Suzuki-Miyaura cross-coupling reactions, which provide excellent regiocontrol and functional group tolerance. Alternative synthetic approaches include electrophilic aromatic substitution reactions and metal-catalyzed C-H activation processes, demonstrating the versatility of synthetic methodologies available for accessing this important pharmaceutical intermediate.
The compound's significance extends beyond its direct pharmaceutical applications to its role in advancing synthetic organic chemistry methodologies. Studies of its reactivity patterns have contributed to the development of general strategies for functionalizing biphenyl systems, particularly in the context of selective halogenation and hydroxylation reactions. The specific substitution pattern present in this compound has served as a model system for investigating the effects of multiple functional groups on aromatic reactivity and regioselectivity.
Furthermore, the compound has found applications in materials science research, where biphenyl derivatives are valued for their rigid, planar structures and potential for π-π stacking interactions. The combination of polar functional groups with the aromatic biphenyl core makes this compound particularly interesting for studies of molecular self-assembly and crystal engineering applications.
Properties
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGCLNKGAPCIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610511 | |
| Record name | 5'-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376592-57-3 | |
| Record name | 5′-Chloro-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376592-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Chloro-2'-hydroxy(1,1'-biphenyl)-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376592573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5′-Chloro-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z227A9R26S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Palladium-Catalyzed Coupling Reaction
The cornerstone of the synthesis is the coupling of 2-bromo-4-chlorophenol derivatives with 3-carboxyphenylboronic acid. This reaction is catalyzed by palladium complexes such as palladium acetate (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0), or trans-benzyl(chloro)bis(triphenylphosphine)palladium(II).
- Reaction conditions : The coupling is performed in high boiling point solvents like polyethylene glycol (PEG-2000 or PEG-400), tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).
- Bases : Organic bases such as triethylamine or Hunig's base, and inorganic bases such as sodium carbonate or cesium carbonate are used to facilitate the reaction.
- Temperature : Typically room temperature (20–30 °C) to moderate heating.
- Selectivity : The presence of chlorine at the 4-position directs the coupling to occur ortho to the hydroxyl group, minimizing isomer formation and improving purity.
This method yields the intermediate 5'-chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (referred to as compound 2a or 2b depending on substituents) with overall yields reported at approximately 40–60%, significantly higher than earlier methods (<10%).
Halogenation and Nitration Steps
- Bromination : 2-nitro-4-chlorophenol can be brominated to produce 2-bromo-4-chloro-6-nitrophenol, which upon coupling forms nitro-substituted biphenyl intermediates.
- Nitration : Nitration of biphenyl intermediates is employed to introduce nitro groups at specific positions, which can later be reduced to amino groups.
- Reduction : Hydrogenation using Pd/C catalyst in ethanol or aqueous sodium hydroxide reduces nitro groups to amino groups, completing the synthesis of certain derivatives.
These steps are crucial for preparing functionalized biphenyl acids used as intermediates in drug synthesis.
Detailed Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Catalyst/Base/Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | 2-bromo-4-chlorophenol + 3-carboxyphenylboronic acid | Pd(OAc)2 or Pd(PPh3)4; Na2CO3 or Cs2CO3; PEG-2000, THF, or DMF | RT to moderate heat; 16-20 h | 40–60 | No hydroxyl protection needed; chlorine directs regioselectivity |
| Bromination | 2-nitro-4-chlorophenol | Bromine or brominating agent | Controlled temp | High | Produces 2-bromo-4-chloro-6-nitrophenol |
| Nitration | Biphenyl intermediate | Nitric acid, acetic acid | Acidic medium | Moderate | Introduces nitro group for further reduction |
| Hydrogenation (Reduction) | Nitro-substituted biphenyl | Pd/C catalyst; EtOH, NaOH | Room temperature, H2 gas | High | Converts nitro to amino group |
| Diazotization and Conversion | Amino biphenyl derivative | NaNO2, acid (e.g., acetic acid) | Low temperature | Moderate | Converts amino to other functional groups if needed |
Research Findings and Optimization
- The use of palladium acetate in PEG solvents facilitates high coupling efficiency without the need for hydroxyl protection, simplifying the process and reducing waste treatment complexity.
- Selective halogenation at the ortho position to the hydroxyl group is achieved by chlorine substitution, controlling isomer impurity formation during bromination and nitration.
- Hydrogenation steps using Pd/C catalysts under mild conditions yield high purity products suitable for pharmaceutical synthesis.
- The overall synthetic route developed provides a significant improvement in yield (up to 60%) and purity compared to previous methods (around 10% yield), making it economically viable for industrial application.
Summary Table of Key Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Catalyst | Pd(OAc)2, Pd(PPh3)4, or Pd/C |
| Solvent | PEG-2000, PEG-400, THF, DMF, EtOH |
| Base | Sodium carbonate, cesium carbonate, triethylamine |
| Temperature | Room temperature to moderate heat (20–80 °C) |
| Reaction Time | 16–20 hours |
| Yield Range | 40–60% |
| Purification | Minimal chromatography required |
| Key Advantage | No hydroxyl protection; high regioselectivity |
Chemical Reactions Analysis
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: The biphenyl structure allows for electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, while reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthetic Intermediate for Eltrombopag
One of the primary applications of BPCA is as a synthetic intermediate in the production of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. The synthesis of BPCA is crucial for producing Eltrombopag and its derivatives. The process involves several steps, including the purification of BPCA from impurities to ensure high yield and efficacy in the final product .
Table 1: Synthesis Steps for Eltrombopag Using BPCA
| Step | Description |
|---|---|
| 1 | Synthesis of BPCA from starting materials. |
| 2 | Purification of BPCA to remove impurities. |
| 3 | Conversion of purified BPCA to Eltrombopag via chemical reactions. |
1.2 Anti-inflammatory Properties
BPCA has been investigated for its anti-inflammatory properties. Studies indicate that compounds with similar biphenyl structures exhibit significant anti-inflammatory activity, making BPCA a candidate for further exploration in this area .
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of BPCA derivatives against multidrug-resistant pathogens. The increasing resistance among Gram-positive bacteria necessitates the development of novel antimicrobial agents. Compounds derived from BPCA have shown promising activity against strains such as Staphylococcus aureus and Enterococcus faecalis, suggesting that they could serve as scaffolds for new antibiotics .
Table 2: Antimicrobial Activity of BPCA Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 16 µg/mL |
| Compound B | E. faecalis | 32 µg/mL |
| Compound C | C. difficile | 8 µg/mL |
Cancer Research
In addition to its pharmaceutical and antimicrobial applications, BPCA has been explored for its anticancer properties. Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, including A549 human lung cancer cells. This suggests that modifications to the BPCA structure could lead to the development of effective anticancer agents .
Table 3: Anticancer Activity of BPCA Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative X | A549 | 5 |
| Derivative Y | MCF-7 | 10 |
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function . The chlorine atom may also contribute to the compound’s binding affinity and specificity by participating in halogen bonding interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Biphenyl Derivatives
The following analysis compares the target compound with structurally analogous biphenyl derivatives, focusing on substituent effects, pharmacological applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Chloro vs. Fluoro Groups: The 5'-Cl substituent in the target compound increases molecular weight and lipophilicity compared to the 2'-F in 5-Amino-2'-fluoro-biphenyl-3-carboxylic acid. This may enhance membrane permeability but reduce solubility (0.021 g/L vs. unreported for the fluoro analog) .
- Nitro vs. Methyl Groups : The 5-nitro group in 2'-Chloro-4'-methyl-5-nitro-biphenyl-3-carboxylic acid introduces polarity and electron-withdrawing effects, contrasting with the 4'-CH₃ group, which adds steric bulk and hydrophobicity .
Biological Activity
5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 376592-57-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
This compound is characterized by the presence of a chloro group, a hydroxyl group, and a carboxylic acid moiety on a biphenyl structure. Its molecular formula is C13H9ClO3, and it has a molecular weight of approximately 248.66 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound. In one investigation, derivatives of similar structures were tested against various strains of bacteria and fungi. The results indicated that compounds with a biphenyl structure exhibited significant activity against Gram-positive bacteria while showing limited or no activity against Gram-negative bacteria .
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Inactive |
| Candida albicans | Inactive |
This pattern suggests that the compound may have selective antibacterial properties, which could be beneficial in addressing antibiotic resistance issues.
The mechanism underlying the antimicrobial activity of biphenyl derivatives often involves disruption of bacterial cell membranes or interference with metabolic pathways. Studies indicate that structural features such as lipophilicity and hydrogen bonding capabilities play crucial roles in their bioactivity .
Study on Structure-Activity Relationship
A detailed study analyzed various derivatives of biphenyl carboxylic acids to determine their biological activities. The researchers employed X-ray crystallography to elucidate the crystal structures and assess how structural variations influenced biological efficacy. It was found that compounds with increased lipophilicity demonstrated enhanced antimicrobial activity, supporting the notion that hydrophobic interactions are critical for membrane penetration .
Lipinski's Rule of Five Analysis
To evaluate the drug-likeness of this compound, researchers applied Lipinski's Rule of Five. This rule posits that good oral bioavailability is likely if:
- Molecular weight < 500 g/mol
- LogP < 5
- No more than 5 hydrogen bond donors
- No more than 10 hydrogen bond acceptors
The compound meets these criteria, suggesting it has favorable pharmacokinetic properties for further development as a therapeutic agent .
Q & A
Basic Question: What are the established synthetic routes for 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated benzene derivatives and boronic acids. For example:
- A chloro-substituted benzene ring is coupled with a hydroxyphenyl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
- Post-coupling carboxylation is achieved via carbon dioxide insertion under high pressure or using Grignard reagents .
Key Considerations: Purity of intermediates, catalyst loading (0.5–2 mol%), and reaction time (12–24 hours) significantly impact yield.
Basic Question: What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and hydroxy groups at positions 5' and 2', respectively). For example, aromatic protons appear as complex multiplets between δ 7.2–8.2 ppm .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and HRMS validate molecular weight (e.g., [M+H]⁺ = 277.03 g/mol) .
- X-ray Crystallography : Resolves steric effects of the chloro and hydroxy substituents on biphenyl planarity .
Advanced Question: How can researchers optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- Catalyst Screening : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to enhance coupling efficiency in sterically hindered biphenyl systems .
- Temperature Control : Lowering reaction temperature to 60°C reduces decarboxylation side reactions during carboxylation .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) removes unreacted boronic acids .
Advanced Question: What is the compound’s mechanism of action in thrombopoietin (TPO) receptor agonism?
Methodological Answer:
- Structural Basis : The hydroxy and carboxylic acid groups form hydrogen bonds with TPO receptor residues (e.g., Arg117 and Glu116), while the chloro group enhances hydrophobic interactions .
- SAR Insights : Modifying the hydroxy group to methoxy reduces activity by 90%, highlighting its critical role in binding .
- In Vitro Validation : Use HEK293 cells transfected with TPO receptors to measure EC₅₀ values (reported range: 10–50 nM) .
Advanced Question: How to resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Solvent Systems : Solubility varies with pH; the compound is poorly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or alkaline buffers (pH > 8) due to deprotonation of the carboxylic acid .
- Temperature Effects : Heating to 40°C in ethanol increases solubility by 3-fold .
- Validation : Use dynamic light scattering (DLS) to confirm aggregation states in conflicting reports.
Advanced Question: What computational approaches predict bioactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., chloro group as a hydrophobic hotspot) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with TPO receptors; validate with mutagenesis studies .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Advanced Question: What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Polymorphism : Slow evaporation from ethanol/water (1:1) yields monoclinic crystals (P2₁/c space group), while rapid cooling produces amorphous solids .
- Hydration Sensitivity : Use anhydrous solvents and glovebox techniques to prevent hydrate formation.
- Data Collection : Synchrotron X-ray sources (λ = 0.7–1.0 Å) resolve weak diffraction patterns caused by chlorine’s high electron density .
Advanced Question: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
